molecular formula C17H16N2O2 B2509830 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396799-63-5

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No. B2509830
CAS RN: 1396799-63-5
M. Wt: 280.327
InChI Key: SNRNEYAVXRUKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Benzamides, including 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular formula of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide is C16H17NO2 . The structure of this compound includes a benzamide group, which is a significant class of amide compounds .


Chemical Reactions Analysis

The synthesis of benzamides, including 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide, involves the reaction of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide, focusing on six unique fields:

Pharmaceutical Development

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for treating conditions such as cancer, inflammation, and neurological disorders. Researchers are exploring its efficacy and safety profiles through in vitro and in vivo studies .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from damage. This property makes it a valuable component in developing supplements and therapeutic agents aimed at reducing oxidative stress .

Antibacterial Activity

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide has been investigated for its antibacterial properties. It has shown effectiveness against a range of gram-positive and gram-negative bacteria. This makes it a promising candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Applications

The compound’s anti-inflammatory properties are being explored for potential therapeutic applications. It has been found to inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has indicated that 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .

Cancer Research

The compound is being studied for its potential anti-cancer properties. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Mechanism of Action

properties

IUPAC Name

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-12-13-6-8-15(9-7-13)17(21)19-11-10-16(20)14-4-2-1-3-5-14/h1-9,16,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRNEYAVXRUKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide

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